![molecular formula C47H57N7O11 B049730 (2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide CAS No. 139601-96-0](/img/structure/B49730.png)

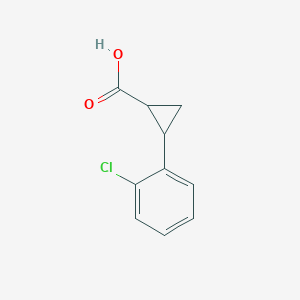

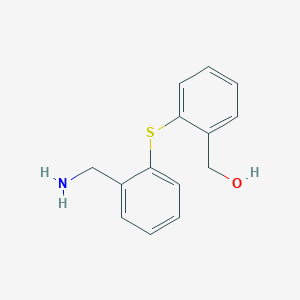

(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide

描述

The compound belongs to a class of complex organic compounds characterized by intricate molecular structures and potentially interesting chemical and physical properties. Compounds of similar complexity are often studied in medicinal chemistry and organic synthesis for their unique interactions and behaviors.

Synthesis Analysis

Synthesis of such complex molecules typically involves multi-step processes, often starting from simpler organic compounds. For example, the synthesis of similar compounds has been studied using reactions like the aza-Wittig reaction, cycloadditions, and ring transformations, as explored in various studies (Okawa et al., 1997; Back & Nakajima, 2000)(Okawa et al., 1997)(Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically complex, featuring multiple rings and functional groups. X-ray crystallography is often employed to determine the precise structure of similar molecules (Bremner et al., 1988)(Bremner et al., 1988).

Chemical Reactions and Properties

Compounds with similar structures may exhibit diverse chemical reactivities, such as cyclization reactions and nucleophilic additions (Sokolov & Aksinenko, 2010)(Sokolov & Aksinenko, 2010). These reactions are crucial for further functionalization and derivatization of the molecule.

科学研究应用

1. 药理学研究

- (2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide化合物用于药理学研究,特别是在阿片受体研究中。相关化合物2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)是一种κ-阿片受体拮抗剂,在治疗抑郁症和成瘾障碍方面显示出潜力(Grimwood 等人,2011)。

2. 新型有机化合物的合成

- 该化合物的复杂分子结构为合成新型有机化合物开辟了途径。一个例子是甲基(2S,4R)-4-(苯甲氧基)-N-(2,2-二甲基-2H-氮杂环-3-基)脯氨酸酯的合成,这是一种新型的2H-氮杂环-3-胺,代表了有机合成和化学工程中的创新方法(Breitenmoser 等人,2001)。

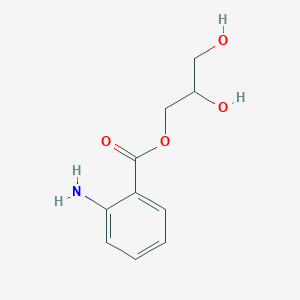

3. 抗菌研究

- 像本例中那样的复杂有机化合物也因其抗菌特性而受到研究。例如,取代的2-羟基-N-[1-oxo-1-(苯氨基)alkan-2-yl]苯甲酰胺已被评估其对MRSA的杀菌活性,显示出作为新型杀菌剂的潜力(Zadrazilova 等人,2015)。

4. 开发新型氨基酸

- 此类化合物的复杂分子结构也有助于合成不寻常的氨基酸,从而促进生物化学和制药学的发展。一个例子是不寻常氨基酸的合成,如(2S,3R,4R,6E)-2-乙酰氨基-3-羟基-4-甲基-6-辛烯酸,可用于各种生化应用(Kirihata 等人,1995)。

5. 糖尿病治疗研究

- 糖尿病治疗研究也受益于这些复杂化合物。例如,(2S,3S)-3-氨基-4-(3,3-二氟吡咯烷-1-基)-N,N-二甲基-4-氧代-2-(4-[1,2,4]三唑并[1,5-a]-吡啶-6-基苯基)丁酰胺是一种有效的DPP-4抑制剂,显示出作为2型糖尿病治疗的希望(Edmondson 等人,2006)。

属性

CAS 编号 |

139601-96-0 |

|---|---|

产品名称 |

(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide |

分子式 |

C47H57N7O11 |

分子量 |

896 g/mol |

IUPAC 名称 |

(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide |

InChI |

InChI=1S/C47H57N7O11/c1-29-26-47(54(27-29)44(62)31(3)49-42(60)30(2)48-4)41(59)35-19-16-24-53(35)45(63)34(28-65-46(47)64)51-43(61)33(25-32-17-12-11-13-18-32)50-38(57)20-14-9-7-5-6-8-10-15-21-39(58)52-40-36(55)22-23-37(40)56/h5-15,17-18,20-21,29-31,33-35,48,55H,16,19,22-28H2,1-4H3,(H,49,60)(H,50,57)(H,51,61)(H,52,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,47?/m1/s1 |

InChI 键 |

ODKIYTBYJKALOK-BKZRIAMSSA-N |

手性 SMILES |

C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O |

SMILES |

CC1CC2(C(=O)C3CCCN3C(=O)C(COC2=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O)N(C1)C(=O)C(C)NC(=O)C(C)NC |

规范 SMILES |

CC1CC2(C(=O)C3CCCN3C(=O)C(COC2=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O)N(C1)C(=O)C(C)NC(=O)C(C)NC |

外观 |

Yellow solid |

同义词 |

(4R)-N-[(2E,4E,6E,8E,10E)-12-[(2-Hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-1,12-dioxo-2,4,6,8,10-dodecapentaenyl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-L-proline (6→2)-lactone; _x000B_1H,5H,16H-Dipyrrolo[2,1-c:2’,1’-l][1,4,7,10,1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)

![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)